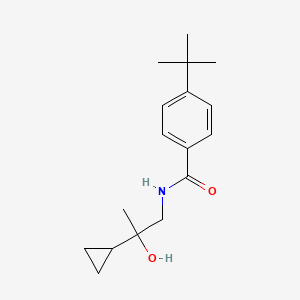

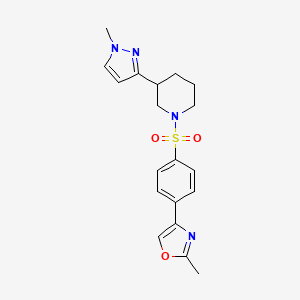

![molecular formula C13H9FN2O3 B2701484 4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol CAS No. 2085696-30-4](/img/structure/B2701484.png)

4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol, often referred to as 4-FNP, is a small organic molecule with a variety of uses in scientific research. It has been used as an agent for the synthesis of various compounds and as a reagent in various biochemical and physiological studies. In

Aplicaciones Científicas De Investigación

Solvatochromic Properties and Applications

4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol has been investigated for its solvatochromic properties. Solvatochromism refers to the ability of a substance to change color depending on the solvent it is dissolved in. Nandi et al. (2012) synthesized nitro-substituted phenolates, closely related compounds, to study their solvatochromic behavior. These compounds exhibited a reversal in solvatochromism and were used as probes to investigate binary solvent mixtures, demonstrating unique UV-vis spectroscopic behaviors in alcohol/water mixtures. This research highlights the potential of such compounds as solvatochromic switches and probes for studying solvent-solvent and solute-solvent interactions, which could be applicable in sensing and analytical chemistry (Nandi et al., 2012).

Magnetic and Luminescence Properties

In another study, tetranuclear Ni(II) and Co(II) Schiff-base complexes with a core similar in structure to this compound were synthesized to explore their magnetic properties. Němec et al. (2017) found that these complexes exhibit zero-field single-molecule magnet (SMM) behavior in the Co(II) analogue, indicating potential applications in quantum computing and information storage (Němec et al., 2017).

Synthesis and Characterization of Oligomers

Kaya and Gül (2004) conducted a study on the oxidative polycondensation of 2-[(4-fluorophenyl)imino methylene]phenol, which shares structural similarities with the compound . This study focused on the synthesis, characterization, and thermal degradation of the resulting oligomers and their metal complexes. These findings contribute to the understanding of the polymerization behavior and thermal stability of such compounds, which could be useful in material science and engineering applications (Kaya & Gül, 2004).

Fluorescent Chemosensors

Reena et al. (2013) synthesized azo-Schiff bases that function as colorimetric sensors for fluoride and acetate ions. The compounds, closely related to this compound, displayed excellent selectivity and sensitivity, changing color in the presence of specific ions. This research underscores the potential of these compounds in environmental monitoring and analytical chemistry for detecting hazardous ions (Reena, Suganya, & Velmathi, 2013).

Environmental Bioremediation

The biodegradation and chemotaxis of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 have been studied, providing insights into the microbial degradation pathways of nitrophenol compounds. Although not directly related to this compound, this research highlights the potential for bioremediation strategies to address environmental contamination by nitrophenol derivatives (Bhushan et al., 2000).

Propiedades

IUPAC Name |

4-[(4-fluoro-3-nitrophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-12-6-3-10(7-13(12)16(18)19)15-8-9-1-4-11(17)5-2-9/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFONABYUZWFSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC(=C(C=C2)F)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

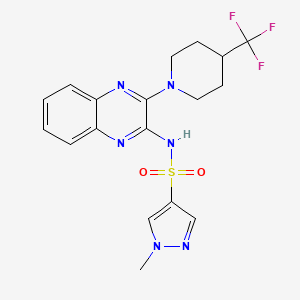

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2701403.png)

![N-(4-ethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2701405.png)

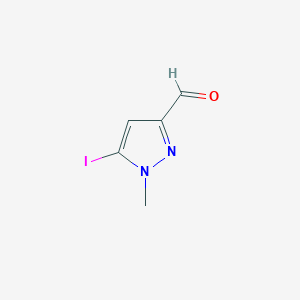

![N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2701411.png)

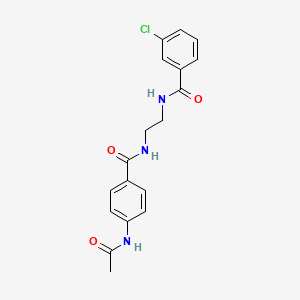

![N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2701413.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2701414.png)

![3-(4-methylbenzyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701415.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2701416.png)

![N-[(3-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2701421.png)

![3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile](/img/structure/B2701424.png)